molecular formula C18H25N3O4 B2615484 Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate CAS No. 954660-39-0

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate

Cat. No.: B2615484
CAS No.: 954660-39-0
M. Wt: 347.415
InChI Key: NRYOALYDRCXHMR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate is a synthetic organic compound characterized by a pyrrolidinone core substituted with a p-tolyl group, a urea linker, and an ethyl propanoate ester. Its molecular formula is C₁₉H₂₅N₃O₄, yielding a calculated molecular weight of 359.4 g/mol.

Properties

IUPAC Name

ethyl 3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-3-25-17(23)8-9-19-18(24)20-11-14-10-16(22)21(12-14)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYOALYDRCXHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Urea Moiety: The urea group is introduced by reacting the pyrrolidine derivative with an isocyanate or carbodiimide reagent.

    Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Formation of the Ureido Group

The ureido moiety typically arises from the reaction of a primary amine with an isocyanate or carbamate. For example:

  • Reaction :
    NH2-R+O=C=N-R’NH-C(=O)-NH-R’\text{NH}_2\text{-R} + \text{O=C=N-R'} \rightarrow \text{NH-C(=O)-NH-R'}
    Conditions: Basic or neutral media (e.g., DMF or THF) at room temperature .

Propanoate Ester Formation

The ethyl ester group likely originates from esterification:

  • Reaction :
    RCOOH+EtOHHClRCOOEt\text{RCOOH} + \text{EtOH} \xrightarrow{\text{HCl}} \text{RCOOEt}
    Conditions: Acid catalysis (e.g., HCl) under reflux .

Pyrrolidinone Ring Formation

Pyrrolidinones often form through cyclization of β-keto amides. For instance, in COX-II inhibitors like 4-(2,5-dioxo-3-(...)pyrrolidin-1-yl)benzenesulfonamide , the pyrrolidinone is synthesized via cyclization of a β-keto amide precursor.

Data Tables: Reaction Conditions and Reagents

Step Reagent Conditions Analogous Reference
Ureido formation Isocyanate, baseDMF, RT–60°C
Pyrrolidinone cyclization β-keto amide, acid catalystReflux in MeOH/EtOH
Esterification Ethanol, HClReflux, 60–80°C

Structural Considerations

  • Supramolecular interactions : The p-tolyl group may influence crystal packing via hydrophobic interactions, similar to fluorinated indole derivatives .

  • Hydrogen bonding : The ureido group can form hydrogen bonds, affecting solubility and stability .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate. For instance, derivatives of similar structures have shown effectiveness against a range of pathogens, including resistant strains of bacteria.

Case Study : A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.073 mg/ml against pathogens such as E. coli and K. pneumoniae, showcasing their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Anticancer Properties

The compound's derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The presence of the pyrrolidine moiety is often associated with enhanced anticancer activity.

Research Findings : In vitro studies have indicated that certain derivatives can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer), with IC50 values comparable to established chemotherapeutic agents .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Comparison AgentIC50 (µM)
Compound AA54950Etoposide9.8
Compound BMCF745Doxorubicin0.5

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

Findings : Preliminary studies indicate that these compounds can inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration, though further research is needed to elucidate the mechanisms involved.

Potential in Drug Design

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with biological targets suggests potential for developing new therapeutic agents.

Research Insights : Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity, making it a candidate for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkers and Heterocyclic Cores

Compounds 10d , 10e , and 10f (reported in Molecules, 2013) share structural similarities with the target compound, including urea linkages and heterocyclic systems. Key differences lie in their substituents and core structures:

Compound Core Structure Key Substituents Yield (%) Molecular Weight (g/mol) ESI-MS [M+H]+
Target Compound Pyrrolidinone p-Tolyl, ethyl propanoate N/A 359.4 N/A
10d Thiazole-Piperazine 4-(Trifluoromethyl)phenyl, piperazine 93.4 547.5 548.2
10e Thiazole-Piperazine 3-(Trifluoromethyl)phenyl, piperazine 92.0 547.5 548.2
10f Thiazole-Piperazine 3-Chlorophenyl, piperazine 89.1 513.9 514.2
Key Findings:
  • Synthetic Efficiency: The piperazine-thiazole derivatives (10d–10f) exhibit high yields (89–93%), suggesting robust synthetic routes for urea-containing heterocycles.
  • Molecular Weight : The target compound’s lower molecular weight (359.4 vs. 514–548 g/mol) reflects its simpler structure, lacking bulky groups like trifluoromethyl or chlorophenyl.
  • Functional Groups : The trifluoromethyl and chloro substituents in 10d–10f enhance hydrophobicity and electronic effects, which may influence binding affinity compared to the target’s p-tolyl group.

Ethyl 3-Oxo-3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)propanoate (CAS 1403566-38-0)

This compound (reported by Hairui Chem, 2025) shares the ethyl propanoate ester group but diverges significantly in other regions:

  • Molecular Weight : 325.38 g/mol (lower than the target compound).
  • Core Structure: Features a sulfonamide-linked pyrrolidine and a ketone group instead of a urea-pyrrolidinone system.

Biological Activity

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Ester Group : Contributes to the solubility and reactivity of the compound.
  • Urea Moiety : Implicated in biological interactions, particularly with enzymes.
  • Pyrrolidine Ring : Known for its role in various pharmacological activities.
  • p-Tolyl Group : Enhances lipophilicity, potentially influencing pharmacokinetics.

The molecular formula is C16H22N2O4C_{16}H_{22}N_2O_4, and its structure can be summarized as follows:

FeatureDescription
Molecular WeightApproximately 306.36 g/mol
Functional GroupsEster, Urea, Pyrrolidine, Aromatic
SolubilityLimited data available

Preliminary studies suggest that this compound may interact with various biological targets, including:

  • Enzymes : Potential inhibition of cytochrome P450 enzymes involved in drug metabolism.
  • Receptors : Possible modulation of receptors linked to inflammatory pathways.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit significant biological activities, particularly:

  • Anti-inflammatory Properties : The urea group is known to inhibit specific enzymes involved in inflammatory processes, suggesting potential applications in treating conditions like arthritis.
  • Antitumor Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • In Vitro Studies :
    • Compounds related to this compound have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.
  • Animal Models :
    • In studies involving rat models, compounds exhibiting similar structural features showed reduced inflammation markers and improved pain relief compared to standard NSAIDs, highlighting their potential as safer alternatives for pain management.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Ring : Cyclization of an appropriate precursor under acidic or basic conditions.
  • Urea Formation : Reaction between an amine and a carbonyl compound to introduce the urea moiety.
  • Esterification : Linking the ethyl group through a condensation reaction.

Q & A

Q. How to address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Experimentally determine logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon). For solubility, use nephelometry in PBS (pH 7.4) and correlate with molecular dynamics simulations of solvation free energy. Cross-reference with XRD data to assess crystallinity’s impact .

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